2-(benzo[d]thiazol-2-ylthio)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide
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Overview
Description
2-(benzo[d]thiazol-2-ylthio)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide is a useful research compound. Its molecular formula is C19H15N7O2S2 and its molecular weight is 437.5. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic Compound Synthesis
The synthesis of novel heterocyclic compounds incorporating thiadiazole moieties has been explored for their insecticidal activity against Spodoptera littoralis. These compounds are synthesized from a versatile precursor and have been identified through extensive spectroscopic analysis. The insecticidal potential of these compounds opens avenues for agricultural applications and pest management strategies (Fadda et al., 2017).
Biological Assessment
The biological activities of novel synthesized compounds, particularly those bearing the 1,2,4-oxadiazol cycle, have been assessed. These assessments include exploring their potential pharmacological activities, showcasing the importance of such compounds in the development of new therapeutic agents (Karpina et al., 2019).
Antimicrobial Activity
Research into sulphonamide derivatives incorporating a thiazole moiety has revealed good antimicrobial activities. The structure-activity relationship of these compounds provides valuable insights into designing more potent antimicrobial agents, highlighting the compound's role in addressing microbial resistance (Fahim & Ismael, 2019).
Insecticidal Agents
A novel series of biologically active heterocyclic compounds incorporating sulfonamide-bearing thiazole moiety have shown significant insecticidal effects against the cotton leafworm, Spodoptera littoralis. These findings are crucial for developing new, environmentally friendly insecticides (Soliman et al., 2020).
Metabolic Stability Improvement
Investigations into phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors have led to the development of compounds with improved metabolic stability. This research provides a pathway for the creation of more stable and potent inhibitors for cancer therapy (Stec et al., 2011).
Mechanism of Action
Target of Action
The primary target of this compound is Protein Tyrosine Phosphatase 1B (PTP1B) . PTP1B is an attractive target for antidiabetic drug discovery due to its pivotal role as a negative regulator of insulin and leptin signaling .
Mode of Action
The compound interacts with PTP1B and inhibits its activity. The most potent compound in the series, 3-(2-(benzo[d]thiazol-2-ylthio)acetamido)-4-methylbenzoic acid (4f), displayed good PTP1B inhibitory activity with an IC50 value of 11.17 μM . Docking studies revealed that the compound bound in the catalytic and second aryl binding site of the PTP1B .
Biochemical Pathways
The inhibition of PTP1B by the compound affects the insulin and leptin signaling pathways. By inhibiting PTP1B, the compound enhances the signaling of insulin and leptin, which are crucial for glucose homeostasis and energy balance .
Pharmacokinetics
The compound exhibited good anti-hyperglycemic efficacy in streptozotocin-induced diabetic wistar rats , suggesting it has sufficient bioavailability to exert its effects in vivo.
Result of Action
The compound’s action results in the inhibition of PTP1B, leading to enhanced insulin and leptin signaling. This results in improved glucose homeostasis and energy balance, making the compound potentially useful for the treatment of Type II diabetes .
Properties
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-N-[[7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N7O2S2/c1-11-21-18(28-25-11)12-6-7-26-15(8-12)23-24-16(26)9-20-17(27)10-29-19-22-13-4-2-3-5-14(13)30-19/h2-8H,9-10H2,1H3,(H,20,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUVJSYZNGZQZQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC3=NN=C(N3C=C2)CNC(=O)CSC4=NC5=CC=CC=C5S4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N7O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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